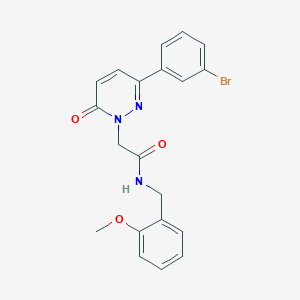

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O3 and its molecular weight is 428.286. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. Its unique molecular structure, featuring a bromophenyl group and a methoxybenzyl moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C17H18BrN3O

- Molecular Weight : Approximately 392.2 g/mol

- Structural Features : The compound contains a pyridazinone core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and migration. It has shown effectiveness in various in vitro assays against different cancer cell lines.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, contributing to its therapeutic profile in conditions like arthritis.

- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating potential applications in treating infections.

The biological effects of this compound are attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that contribute to cell survival and proliferation.

Anticancer Activity

A study evaluated the anti-invasive properties of related bromophenyl compounds in vitro using the Boyden chamber assay. The results indicated that derivatives with bromine substitutions significantly inhibited cell invasion compared to controls, suggesting that similar mechanisms could apply to this compound .

In Vivo Studies

In vivo experiments involving animal models have demonstrated that compounds similar to this compound can reduce tumor growth when administered at specific dosages. For example, studies on mice grafted with human cancer cells showed significant tumor size reduction with treatment .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Chlorine instead of Bromine | Potentially enhanced anti-inflammatory activity |

| N-(4-methoxyphenyl)-2-[5-[3-methoxyphenyl]methyl]-6-oxo-pyridazin-1(6H)-amide | Different substitution pattern | Increased potency against specific targets |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions:

Core Formation : Condensation of 3-bromobenzaldehyde with hydrazine to form a hydrazone intermediate, followed by cyclization in ethanol under reflux (70–80°C) to yield the pyridazinone core.

Acylation : Coupling the core with 2-methoxybenzylamine using EDCI/HOBt in anhydrous DMF at 0–5°C to minimize racemization.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water.

Critical Parameters : Temperature control during cyclization, anhydrous conditions for acylation, and real-time monitoring via TLC/HPLC to ensure intermediate purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., bromophenyl methine protons at δ 7.2–7.8 ppm, pyridazinone carbonyl at ~170 ppm) .

- HPLC-MS : To verify molecular weight (e.g., [M+H]+ ≈ 428.1 g/mol) and purity (>95%).

- X-ray Crystallography : For resolving stereochemical ambiguities in the pyridazinone core and acetamide linkage .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

- Solubility : Limited aqueous solubility (logP ≈ 3.2) necessitates DMSO or ethanol as stock solvents for biological assays.

- Stability : Susceptible to hydrolysis in acidic/basic conditions; store at –20°C under inert atmosphere.

- Handling : Use amber vials to prevent photodegradation of the bromophenyl group .

Q. What preliminary assays are recommended to screen for biological activity?

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus and E. coli).

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 calculations.

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or PDE4 activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological efficacy?

- Substituent Variation : Replace bromine with Cl, F, or NO2 to assess electronic effects on receptor binding.

- Benzyl Modifications : Compare 2-methoxy vs. 4-methoxy or halogenated benzyl groups on pharmacokinetics.

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent polarity with target affinity (e.g., COX-2 active site). SAR tables should include IC50, logP, and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 across studies)?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolic Stability : Test compound stability in liver microsomes to identify metabolite interference.

- Orthogonal Validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI) alongside MTT results .

Q. What mechanistic approaches identify molecular targets of this compound?

- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification.

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to pinpoint targets.

- Transcriptomics : RNA-seq to detect pathway alterations (e.g., NF-κB or MAPK) post-treatment .

Q. How can synthetic routes be optimized for scalability and enantiomeric purity?

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings to reduce byproducts.

- Flow Chemistry : Implement continuous flow reactors for cyclization steps to enhance yield (reported 68% → 82%).

- Chiral HPLC : Resolve enantiomers using amylose-based columns; optimize mobile phase (hexane/isopropanol) .

属性

IUPAC Name |

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3/c1-27-18-8-3-2-5-15(18)12-22-19(25)13-24-20(26)10-9-17(23-24)14-6-4-7-16(21)11-14/h2-11H,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDGWZXQLIORIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。